N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
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Overview
Description
“N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide” is a compound that contains a pyrrole ring, which is known to possess diverse biological activities . It interferes with the production of pyrimidine, a compound that fungi need to make DNA .
Synthesis Analysis
The synthesis of pyrrole-containing compounds involves various tactical approaches . The structure of HIV-1 gp41 binding site for small molecule inhibitors has been used to synthesize a new series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1 H-tetrazol-5-yl) phenyl) pyrrole compounds with improved anti-HIV-1 activity .Molecular Structure Analysis
The molecular structure of “N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has a molecular weight of 256.300 Da .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline solid . It can dissolve in many organic solvents such as alcohol, ether, and chlorinated hydrocarbons, but its solubility in water is relatively low .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
Pyrrole derivatives have shown potential in inhibiting reverse transcriptase in HIV-1, which could make them valuable in the treatment of HIV/AIDS.
These applications highlight the versatility of pyrrole derivatives in medicinal chemistry and their potential for contributing to various fields of therapeutic research. While this list is not exhaustive and does not cover all possible applications, it provides a glimpse into the diverse roles that such compounds can play in scientific research .
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar heterocyclic moiety, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
It is known that compounds with similar structures can affect a wide range of pathways, leading to various downstream effects .
Result of Action
It is known that similar compounds can have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
Pyrrole-containing compounds are considered a potential source of biologically active compounds . They have been used in various therapeutic areas such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more . Therefore, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKQCGWJOLYKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982910 |
Source
|
Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide | |
CAS RN |
6436-03-9 |
Source
|
Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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